18-Methyl-19-nortestosterone is a synthetic steroid compound, a derivative of nandrolone, which is known for its anabolic and androgenic properties. This compound has gained attention in the field of medicinal chemistry due to its potential applications in hormonal therapies and as a progestin. The structural modification of the classic 19-nortestosterone framework allows for unique biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
18-Methyl-19-nortestosterone is classified as an anabolic androgenic steroid (AAS) and progestogen. Its chemical structure is characterized by modifications at the C18 and C19 positions of the steroid nucleus, which influence its biological activity. This compound is primarily synthesized in laboratories for research purposes and has not been widely marketed for clinical use.
The synthesis of 18-methyl-19-nortestosterone involves several key steps, often starting from readily available steroid precursors. A common approach includes:
For example, one method described involves reacting 3-methoxy-16-methylene-18-methyl-19-norandrosta-3,5-diene with ethoxyvinyl lithium under controlled temperatures to yield various derivatives through hydrolysis and subsequent reactions .
The molecular formula for 18-methyl-19-nortestosterone is , with a molar mass of approximately . The structure features:
The three-dimensional conformation can be represented using structural models that highlight the spatial arrangement of atoms within the molecule.
18-Methyl-19-nortestosterone can undergo various chemical reactions that modify its structure:
These reactions are crucial for developing derivatives with improved pharmacological profiles .
The mechanism of action for 18-methyl-19-nortestosterone primarily involves binding to androgen receptors, leading to transcriptional activation of genes involved in anabolic processes. Additionally, its progestogenic activity may inhibit gonadotropin release, affecting spermatogenesis in males. This dual action makes it a candidate for hormonal contraceptive development .
Relevant data on melting points, boiling points, and other physical constants are critical for practical applications in pharmaceuticals.
18-Methyl-19-nortestosterone has potential applications in various fields:
The ongoing research into this compound highlights its versatility and potential impact on therapeutic strategies across multiple medical domains .
The development of 19-nortestosterone (nandrolone) derivatives represents a pivotal advancement in medicinal chemistry, driven by the quest for dissociated anabolic-androgenic profiles. The removal of the C19 methyl group from testosterone’s angular methyl group at position 10 fundamentally alters steric and electronic interactions with steroid receptors. Early work established that 19-nortestosterone exhibits enhanced anabolic potency relative to androgenic effects compared to testosterone, attributed to reduced 5α-reductase metabolism and altered androgen receptor (AR) binding kinetics [1]. This scaffold became the foundation for novel contraceptives and hormone therapies, exemplified by norethindrone (17α-ethynyl-19-nortestosterone), one of the first orally active progestins [4].
The strategic introduction of additional alkyl substituents, such as at C-7α, C-11β, or C-18, emerged to further optimize receptor selectivity, metabolic stability, and pharmacokinetics. 18-Methyl-19-nortestosterone occupies a distinct niche within this evolution, designed to leverage both the absence of C19 and the steric bulk introduced at C18 to modulate receptor interactions. Patent literature from the 1970s highlights early synthetic efforts targeting 18-methyl variants to enhance progestational activity for contraceptive applications [8]. This historical trajectory underscores a shift from simple C19 demethylation toward deliberate, multi-site engineering of the steroid nucleus.
Table 1: Key 19-Nortestosterone Derivatives in Therapeutic Development
Compound | Substituents | Primary Therapeutic Target | Key Structural Advantage |
---|---|---|---|
Norethindrone | 17α-Ethynyl | Oral Contraception | Oral bioavailability; Progestational activity |
Nandrolone | None (Parent 19-nor compound) | Anabolic therapy | Reduced androgenic activity |
Trestolone (MENT) | 7α-Methyl | Male Contraception / ART | Enhanced anabolic:androgenic ratio; Non-5α-reduced |
18-Methyl-19-nortestosterone | 18-Methyl | Experimental (e.g., Contraception) | Steric modulation of receptor binding |
Dimethandrolone (DMA) | 7α,11β-Dimethyl | Male Contraception | Dual AR/PR agonist; Oral activity |
Introducing a methyl group at C-18 (the angular methyl group traditionally designated C13 in standard steroid numbering) presents distinct synthetic challenges. Unlike equatorial alkylations (e.g., at C-7α or C-11β), C-18 methylation modifies a quaternary, sterically hindered position. Key synthetic routes include:
Table 2: Synthetic Approaches to C-18 Methylation in 19-Nor Steroids
Strategy | Key Starting Material | Critical Step | Advantages | Limitations |
---|---|---|---|---|
Total Synthesis | Non-steroidal (e.g., Tetralone) | Ring construction with pre-formed 18-methyl | Maximum flexibility for substitution | Low yield; Many steps; Complexity |
Semisynthesis: Enolate Alkylation | 19-Norandrostenedione | Enolate formation + CH₃I | Uses available precursors | Competing C17 alkylation; Modest yield |
Semisynthesis: Rearrangement | 17α-Methyl-19-nortestosterone | Acid-catalyzed methyl migration | Potentially direct | Isomer formation; Harsh conditions |
Semisynthesis: Protected Intermediates | 19-Nortestosterone derivatives | Protection → Methylation → Deprotection | Improved selectivity | Additional steps; Purification challenges |
The synthesis of compounds like 17α-ethinyl-18-methyl-19-nortestosterone typically involves esterification of the 17β-hydroxyl group (e.g., with aliphatic carboxylic acids like undecanoic acid) after establishing the 18-methyl and 17α-ethinyl substituents. This enhances lipophilicity for depot formulations [8]. Characterization relies heavily on NMR (confirming quaternary methyl resonance) and mass spectrometry.
The biological profile of 19-nortestosterone analogs is profoundly influenced by modifications at C-17α versus C-18. These positions induce distinct conformational changes in the steroid molecule, impacting receptor binding, metabolic stability, and physicochemical properties:
18-Methylation: Introduces significant steric bulk near the junction of rings C and D. This modification is hypothesized to subtly alter the conformation of the D-ring and the C17 side chain, potentially enhancing AR binding affinity or duration of action compared to the parent 19-nortestosterone. Its impact on PR binding is less predictable and requires empirical determination. Unlike 17α-ethynyl, 18-methylation aims more directly at optimizing AR interaction for anabolic or male contraceptive applications [8].
Metabolic Stability and Aromatization:
18-Methylated Analogs: The presence of the 18-methyl group significantly impedes aromatization. Studies with recombinant human aromatase demonstrate that 19-nor steroids lacking the C19 methyl group are poor substrates, and bulkier substituents near the A/B ring junction (like 7α-methyl in MENT) or on the β-face (like 11β-methyl or the 18-methyl group) further hinder access to the active site or disrupt the catalytic mechanism. This results in minimal or no conversion to estrogenic metabolites [5] [6]. This property is highly desirable for applications where estrogenic effects are unwanted (e.g., certain androgen therapies, male contraception without gynecomastia risk).
Physicochemical Properties and Formulation:
18-Methylation similarly increases lipophilicity, suggesting potential for ester prodrug development for sustained release, although documented formulations are less common than for 17α-substituted analogs [8].
Biological Activity Profile:
Table 3: Comparative Properties of 17α-Substituted vs. 18-Methylated 19-Nortestosterone Analogs
Property | 17α-Substituted (e.g., Norethindrone) | 18-Methylated (e.g., 18-Methyl-19-nortestosterone) | Significance |
---|---|---|---|
Primary Receptor Target | Progesterone Receptor (PR) ++ | Androgen Receptor (AR) ++ | Defines therapeutic class (contraceptive vs anabolic/contraceptive) |
Androgenic Activity | Moderate | Expected High (Design Target) | Impacts side effect profile (virilization) |
Progestogenic Activity | High | Moderate/High (Inherent to 19-nor) | Key for gonadotropin suppression in contraception |
Aromatization to Estrogen | Very Low / None | Very Low / None | Reduces risk of estrogenic side effects (e.g., gynecomastia) |
Metabolic Stability (17β-OH) | Protected (Resists 17β-HSD) | Requires esterification for protection | Impacts half-life and dosing regimen |
Lipophilicity | Increased (Enhanced by 17β-esterification) | Increased | Favors long-acting depot formulations |
Dominant Application | Female Contraception / HRT | Experimental Male Contraception / Anabolic Therapy | Clinical development stage |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8